N-Boc-O-(2-nitrophenyl)-L-serine
Description
Properties
Molecular Formula |
C14H18N2O7 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenoxy)propanoic acid |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(19)15-9(12(17)18)8-22-11-7-5-4-6-10(11)16(20)21/h4-7,9H,8H2,1-3H3,(H,15,19)(H,17,18) |
InChI Key |
PMDFZPHGVXNDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogues
Below is a comparative analysis of N-Boc-O-(2-nitrophenyl)-L-serine with its closest analogues:
Unique Reactivity of the 2-Nitrophenyl Group
The ortho-nitro group in this compound allows:
- Reduction to Amine: Catalytic hydrogenation converts the nitro group to an amine, enabling cyclization with EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form benzoxazepinones .
Limitations of Analogues
- N-Boc-O-benzyl-L-serine : While stable, the benzyl group’s removal necessitates harsh conditions, limiting compatibility with acid-sensitive substrates .
Preparation Methods
Amino Group Protection Using Boc Chemistry
The Boc group is widely employed for temporary protection of amino groups due to its stability under basic conditions and selective cleavage under acidic conditions. The synthesis of Boc-L-serine typically involves reacting L-serine with di-tert-butyl dicarbonate ((Boc)₂O) in an alkaline aqueous medium. For instance, CN104326943A demonstrates that dissolving L-serine in a sodium carbonate or bicarbonate solution (pH 10–12) and adding (Boc)₂O in batches yields Boc-L-serine with >90% efficiency. Key parameters include:
-
Solvent System : Water with controlled pH (10–12) to deprotonate the amino group.
-
Reagent Stoichiometry : Molar ratios of (Boc)₂O to serine ranging from 1:1 to 1.2:1.
-
Temperature : Room temperature to 40°C, avoiding exothermic side reactions.
This method’s scalability and minimal byproduct formation make it ideal for industrial applications.
Hydroxyl Group Functionalization with 2-Nitrophenyl
Etherification via Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone for introducing aryl ether groups to alcohols. Applying this to Boc-L-serine’s hydroxyl group requires:
-
Reagents : 2-Nitrophenol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD).
-
Conditions : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
Mechanism :
-
DEAD oxidizes PPh₃ to generate a phosphine oxide intermediate.
-
The hydroxyl oxygen attacks the activated 2-nitrophenol, forming the O-(2-nitrophenyl) ether.
Example Protocol :
-
Dissolve Boc-L-serine (1 eq) and 2-nitrophenol (1.2 eq) in anhydrous THF.
-
Add PPh₃ (1.5 eq) and DEAD (1.5 eq) dropwise at 0°C.
-
Stir for 12–24 hours at room temperature.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 65–75% (estimated from analogous serine benzyl ether syntheses).
Direct Alkylation with 2-Nitrobenzyl Halides
Alternative approaches employ alkylation using 2-nitrobenzyl bromide or chloride under basic conditions:
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
Procedure :
-
Mix Boc-L-serine (1 eq) with 2-nitrobenzyl bromide (1.5 eq) in DMF.
-
Add K₂CO₃ (2 eq) and stir at 60°C for 6–8 hours.
-
Quench with water, extract with ethyl acetate, and concentrate.
Challenges :
-
Competing esterification at the carboxylic acid.
-
Requires selective protection of the carboxyl group prior to alkylation.
Sequential Protection and Deprotection Workflows
Carboxyl Group Protection
To prevent unwanted side reactions during hydroxyl group functionalization, the carboxylic acid of Boc-L-serine is often protected as a methyl or benzyl ester:
Example :
-
Boc-L-serine (1 eq) is dissolved in methanol.
-
SOCl₂ (1.2 eq) is added dropwise at 0°C.
-
Reflux for 3 hours, then evaporate to yield Boc-L-serine methyl ester.
Analytical and Optimization Data
Comparative Yields Across Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Mitsunobu Reaction | 2-Nitrophenol, DEAD, PPh₃ | THF | 25°C | 68–72 |
| Direct Alkylation | 2-Nitrobenzyl bromide, K₂CO₃ | DMF | 60°C | 55–60 |
| Carboxyl-Protected Route | Boc-L-serine methyl ester | DCM | 25°C | 70–75 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Boc-O-(2-nitrophenyl)-L-serine, and how do they compare to related benzyl-protected analogs?
- Methodology : The compound is synthesized via nucleophilic substitution of N-Boc-L-serine with 2-fluoronitrobenzene using NaH in DMF, followed by catalytic hydrogenation (H₂/Pd/C) to reduce the nitro group . This contrasts with benzyl-protected analogs (e.g., N-Boc-O-benzyl-L-serine), where benzyl bromide is used instead of fluoronitrobenzene, achieving yields >90% under similar conditions . Key differences include reactivity of leaving groups (F vs. Br) and steric effects of substituents.
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodology : Use a combination of:
- HPLC-MS/MS to quantify purity and detect byproducts (sensitivity: ppm level) .
- ¹H/¹³C NMR to verify regioselective substitution at the serine hydroxyl group (e.g., absence of residual benzyl protons in nitro derivatives) .
- FT-IR to confirm Boc-group retention (C=O stretch at ~1680 cm⁻¹) and nitro group presence (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
Q. How does the 2-nitrophenyl group influence the compound’s stability and reactivity compared to other protecting groups?
- Methodology : The nitro group enhances electrophilicity, making it susceptible to reduction (e.g., H₂/Pd/C) or nucleophilic aromatic substitution. Unlike benzyl groups, nitro substituents are resistant to acidolysis but require harsher conditions (e.g., HI/AcOH) for cleavage . Stability under basic conditions (e.g., NaH/DMF) should be monitored via TLC to detect decomposition.
Advanced Research Questions
Q. How can conflicting data on cyclization efficiency using EDAC in DMF be resolved during benzoxazepinone synthesis?
- Methodology : EDAC-mediated cyclization of the 2-aminophenyl intermediate (IV) to benzoxazepinone (V) may suffer from low yields due to competing side reactions. Optimize by:
- Controlling pH : Use N-hydroxysuccinimide (NHS) to stabilize the active ester intermediate.
- Solvent screening : Test alternatives like THF or dichloromethane to reduce DMF’s nucleophilic interference.
- Reaction monitoring : Employ in situ Raman spectroscopy to track intermediate consumption .
Q. What experimental strategies address low yields during Pd/C-catalyzed nitro group reduction in polar protic solvents?
- Methodology : Hydrogenation of the nitro group in methanol may lead to incomplete reduction or over-reduction. Mitigate by:
- Catalyst modification : Use 10% Pd/C with 1% Pt doping to enhance selectivity.
- Solvent optimization : Replace methanol with ethyl acetate to reduce catalyst poisoning by hydroxyl groups.
- Pressure control : Perform reactions under 50 psi H₂ to accelerate kinetics without degrading the Boc group .
Q. How do solvent and base choices impact regioselectivity during the O-arylation of N-Boc-L-serine?
- Methodology : NaH in DMF promotes deprotonation of serine’s hydroxyl group, but competing side reactions (e.g., Boc cleavage) may occur. Compare with:
- Alternative bases : K₂CO₃ in acetone for milder conditions, though slower kinetics.
- Solvent effects : DMSO increases nucleophilicity but risks racemization. Validate enantiopurity via chiral HPLC post-reaction .
Q. What are the metabolic implications of the 2-nitrophenyl group in biological applications, and how can its stability be assessed?
- Methodology : While L-serine derivatives are studied for neurological applications (e.g., ALS, Alzheimer’s), the nitro group may introduce toxicity. Assess via:
- In vitro stability assays : Incubate in PBS (pH 7.4) and human liver microsomes, quantifying nitro-reduction products (e.g., aminophenyl derivatives) via LC-MS.
- Cellular uptake studies : Use radiolabeled [¹⁴C]-N-Boc-O-(2-nitrophenyl)-L-serine to track intracellular accumulation .
Methodological Notes
- Contradiction resolution : Discrepancies in reported yields (e.g., 93% vs. 99% for benzyl analogs ) may stem from purification methods (e.g., column chromatography vs. recrystallization).
- Safety protocols : Despite low acute toxicity (per SDS data ), handle nitro compounds under inert atmospheres to prevent explosive byproduct formation during reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
